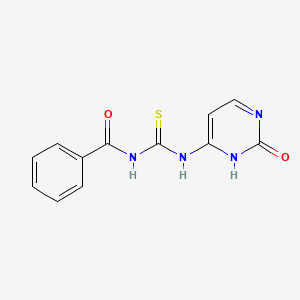

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2-oxo-1H-pyrimidin-6-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-10(8-4-2-1-3-5-8)16-12(19)15-9-6-7-13-11(18)14-9/h1-7H,(H3,13,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDOIUIINSOTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea has been studied for its potential as an antitumor agent . Research indicates that derivatives of thiourea compounds can exhibit significant antiproliferative activities against various cancer cell lines . For instance, studies have shown that certain thiourea derivatives demonstrate potent activity against human breast carcinoma cells, suggesting that modifications to the thiourea structure can enhance therapeutic efficacy .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent . Thiourea derivatives have been reported to possess broad-spectrum activity against Gram-positive and Gram-negative bacteria. Specifically, studies indicate that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through specific mechanisms involving DNA gyrase inhibition .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the Biginelli reaction , which is utilized to synthesize dihydropyrimidinones. This reaction has been optimized using various catalysts to improve yields and selectivity, highlighting the compound's versatility in generating complex molecular scaffolds .

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of several thiourea derivatives, including this compound, on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to cell cycle arrest and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The compound was tested against a panel of bacterial strains, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics. Molecular docking studies revealed strong binding affinities to bacterial DNA gyrase, suggesting a novel mechanism of action that warrants further exploration for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea | Dimethyl substitution on pyrimidine | Different biological activity profile |

| 1-benzoyl-N'-phenylthiourea | Phenyl group instead of hydroxypyrimidine | Exhibits different solubility characteristics |

| 1-benzoyl-3-(4-hydroxyphenyl)thiourea | Hydroxy substitution on phenyl | Enhanced antitumor activity compared to target compound |

This table illustrates how variations in substituents affect the biological activity and properties of thiourea derivatives, emphasizing the significance of structural modifications in drug design.

Wirkmechanismus

The mechanism of action of 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea

- Structure : Substitutes the pyrimidine ring with a 5-chloro-2-hydroxyphenyl group.

- Properties : The chloro and hydroxyl groups confer antimicrobial activity (e.g., against E. coli and S. aureus) via enhanced electrophilicity and intermolecular interactions. The absence of a pyrimidine ring reduces planarity, affecting crystal packing .

- Applications : Investigated for antimicrobial coatings and pharmaceutical intermediates .

1-Benzoyl-3-(4-n-butylphenyl)thiourea

- Structure : Features a linear n-butyl chain on the phenyl ring.

- Properties: The alkyl chain increases hydrophobicity, favoring nonpolar interactions. Crystallographic studies reveal twisted conformations due to steric hindrance, contrasting with the planar pyrimidinyl derivatives .

- Applications : Studied for coordination chemistry with soft Lewis acids like Cu(I) .

Structural and Crystallographic Insights

- Hydrogen Bonding : The hydroxyl group in 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea forms intramolecular N–H···O and S···O interactions, stabilizing planar conformations. This contrasts with fluorophenyl analogues (e.g., 1-benzoyl-3-(4-fluorophenyl)thiourea), where F···H interactions dominate .

- Crystal Packing : Pyrimidinyl derivatives exhibit layered packing due to π-π stacking, whereas alkyl-substituted analogues (e.g., 4-n-butylphenyl) adopt disordered arrangements .

Biologische Aktivität

1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea is an organosulfur compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications. This article will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₄O₂S

- Structural Features : The compound consists of a benzoyl group linked to a thiourea moiety, which is further substituted by a hydroxypyrimidine ring. This configuration is crucial for its biological interactions.

Biological Activities

This compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antibacterial properties against various strains, including Bacillus subtilis and Staphylococcus aureus .

- Antiparasitic Effects : Preliminary research suggests efficacy against parasitic infections, particularly those caused by Leishmania species .

- Cytotoxicity : The compound has shown low cytotoxicity in vitro, making it a candidate for further drug development .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies have revealed that it can inhibit certain enzymes and receptors involved in disease processes. For instance, its potential as a tyrosinase inhibitor has been noted, which is relevant in the context of skin disorders and pigmentation issues .

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine. The reaction conditions are relatively straightforward, allowing for efficient production of the compound:

- Combine benzoyl isothiocyanate with 2-amino-4-hydroxypyrimidine.

- Stir under controlled temperature until the reaction completes.

- Purify the resulting product through crystallization or chromatography.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be within acceptable ranges for therapeutic use.

Case Study: Antiparasitic Activity

In vitro tests against Leishmania infantum showed that this compound exhibited promising results, leading to a reduction in parasite viability at specific concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzoyl-3-(2-hydroxypyrimidin-4-yl)thiourea, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via domino reactions between appropriately functionalized precursors, such as aryl amines and thiourea intermediates. For example, describes a domino-reaction protocol using N2-(2-cyanophenyl)-N1-thioxomethylidenebenzene-1-carboximidamide and aryl amines to yield structurally analogous thiourea derivatives. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?

- Methodological Answer : Essential techniques include:

- FTIR : To confirm the presence of thiourea C=S stretches (~1250–1350 cm⁻¹) and intramolecular hydrogen bonds (e.g., N–H⋯O) .

- NMR (¹H/¹³C) : To verify substituent integration and assess π-conjugation effects. For instance, highlights partial double-bond character in C–N bonds, which manifests as distinct chemical shifts.

- X-ray crystallography : To resolve molecular conformation, planarity, and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds forming 6-membered rings) .

- Elemental analysis : To validate stoichiometric composition .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound, and how do these align with experimental observations?

- Methodological Answer : Density functional theory (DFT) calculations can model electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, notes π-conjugation along S–C–N bonds, which DFT can quantify to predict sites for electrophilic/nucleophilic attack. Experimental validation involves comparing calculated bond lengths/angles with X-ray data (e.g., C5–S bond length = 1.6629 Å in ) and correlating reactivity with spectroscopic trends .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed via crystallography versus spectroscopic data?

- Methodological Answer : Discrepancies may arise due to dynamic behavior in solution (e.g., tautomerism) versus static crystal structures. To address this:

- Variable-temperature NMR : Monitors tautomeric equilibria in solution.

- Solid-state IR vs. solution IR : Compare hydrogen-bonding signatures (e.g., N–H stretching frequencies shift in different environments).

- Molecular dynamics simulations : Model solvent effects on conformational stability. identifies strong intramolecular N2–H⋯O1 bonds in crystals, which may differ in solution due to solvent interactions .

Q. How does modifying substituents on the pyrimidine or benzoyl groups affect biological activity, and what structure-activity relationships (SARs) emerge?

- Methodological Answer : Systematic SAR studies involve:

- Synthetic diversification : Introduce electron-withdrawing/donating groups (e.g., fluoro, nitro) at the pyrimidine 2-hydroxy or benzoyl para positions.

- Biological assays : Test herbicidal ( ) or antimicrobial activity against model organisms.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, notes enhanced herbicidal activity in 4,5-disubstituted pyrimidine thioureas, suggesting steric and electronic optimization .

Experimental Design & Data Analysis

Q. How can reaction conditions be optimized to minimize byproducts in thiourea synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify critical parameters.

- In situ monitoring : Use Raman spectroscopy or HPLC to track intermediate formation (e.g., imine or thiocyanate intermediates).

- Byproduct characterization : Isolate side products via preparative TLC and analyze via NMR/MS to infer mechanistic pathways (e.g., competing cyclization or hydrolysis) .

Q. What crystallographic parameters are most sensitive to molecular planarity in thiourea derivatives?

- Methodological Answer : Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.